

Technical Guide: Physicochemical Properties of Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Z-DL-Lys(Z)-OH

Cat. No.: B554503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of $\text{Na},\text{N}\varepsilon$ -Dibenzylloxycarbonyl-DL-lysine, commonly abbreviated as **Z-DL-Lys(Z)-OH**. This protected amino acid derivative is a key building block in synthetic peptide chemistry and various areas of drug development. Understanding its fundamental properties is critical for its effective handling, reaction optimization, and integration into complex synthetic workflows.

Core Physicochemical Data

Z-DL-Lys(Z)-OH is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzylloxycarbonyl (Z) groups. This dual protection renders the amino groups unreactive during peptide coupling reactions, allowing for the selective formation of peptide bonds at the free carboxyl group. At room temperature, it presents as a white to off-white crystalline solid.[\[1\]](#)

The fundamental physicochemical properties of **Z-DL-Lys(Z)-OH** are summarized in the table below. It is important to note that variations in reported values, particularly for melting points, may arise from differences in sample purity and analytical methodology.

Property	Value	Reference(s)
Chemical Structure	Chemical Structure of Z-DL-Lys(Z)-OH	
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₆	[1] [2] [3]
Molecular Weight	414.45 g/mol	[2] [3]
CAS Number	55592-85-3	[2] [3]
Appearance	White to off-white solid/powder	[1] [2]
Melting Point	90-95 °C or 76-78 °C (Values vary by supplier)	[2] [4] [5] [6]
Solubility	Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and slightly in methanol.	[1] [6]
pKa (Carboxylic Acid)	3.97 ± 0.21 (Predicted)	[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Methodology: Digital Melting Point Apparatus

- Sample Preparation: A small amount of the dry **Z-DL-Lys(Z)-OH** powder is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample approximately 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample into the sealed end.

- **Instrument Setup:** The capillary tube is placed into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).
- **Rapid Determination (Optional):** If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/minute) is used to get a preliminary range.
- **Accurate Determination:** A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
- **Mixed Melting Point:** To confirm identity, a 50:50 mixture of the sample with a known standard can be prepared. If the melting point of the mixture is sharp and matches the standard, the identity is confirmed. A depression or broadening of the melting range indicates the samples are different.

Solubility Assessment

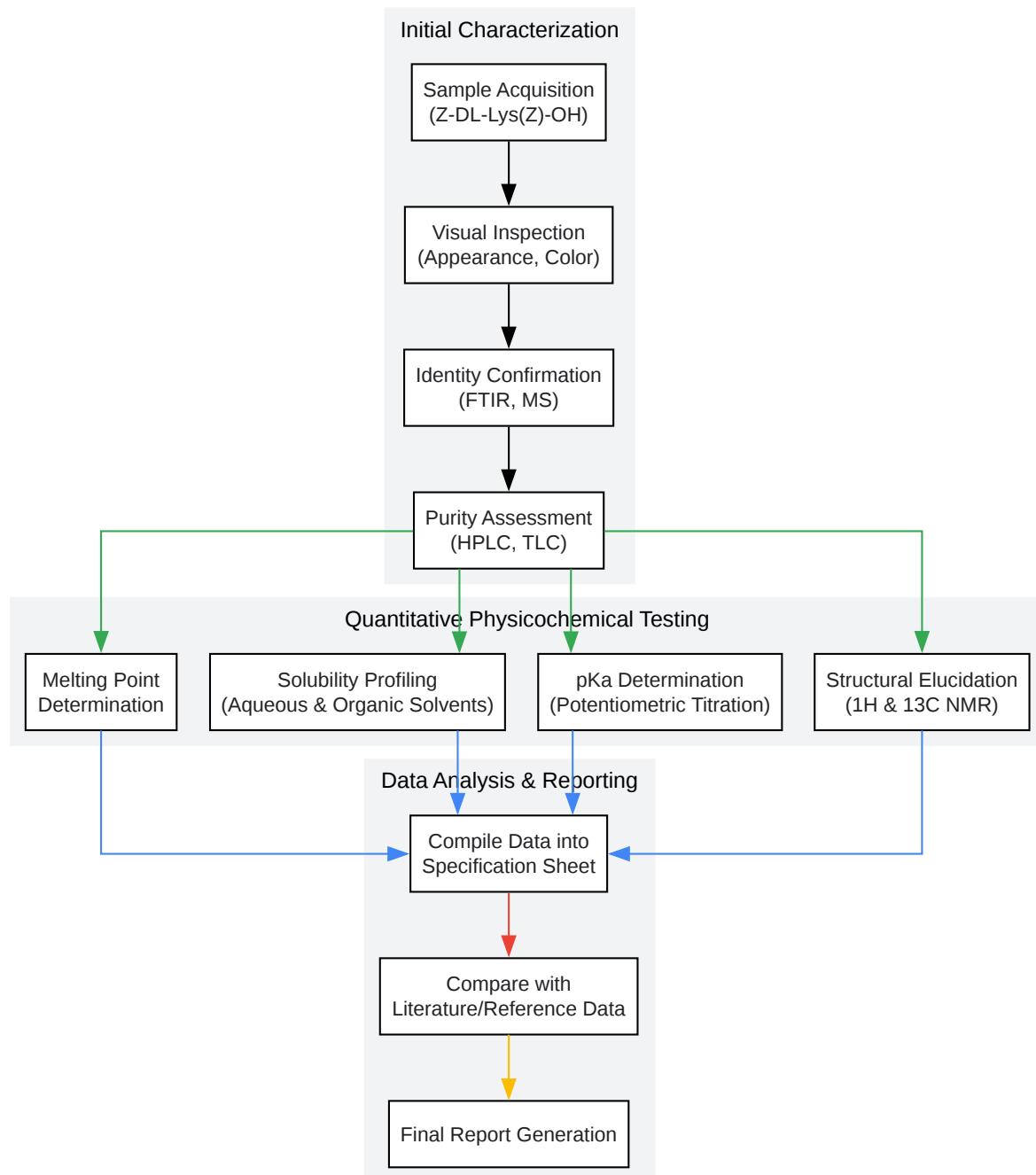
Solubility is a critical parameter for reaction solvent selection, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Assessment

- **Solvent Selection:** A panel of relevant solvents is chosen (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, DMF, DMSO).
- **Sample Preparation:** A pre-weighed amount of **Z-DL-Lys(Z)-OH** (e.g., 10 mg) is added to a series of vials.
- **Solvent Addition:** A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
- **Dissolution Process:** The vials are vortexed or agitated at a constant, controlled temperature (e.g., 25 °C) for a set period. Sonication can be used to aid dissolution of sparingly soluble compounds.

- Observation: The samples are visually inspected for complete dissolution. Solubility is categorized qualitatively (e.g., freely soluble, soluble, sparingly soluble, insoluble).
- Semi-Quantitative Analysis: For sparingly soluble samples, the undissolved solid can be isolated by centrifugation and filtration, then dried and weighed. The difference in weight gives an approximation of the amount dissolved, allowing for a semi-quantitative solubility value (e.g., in mg/mL).

pKa Determination


The acid dissociation constant (pKa) of the carboxylic acid group influences the compound's charge state at different pH values, which is vital for designing extraction, purification, and chromatographic separation methods.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **Z-DL-Lys(Z)-OH** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added.
- pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation can be used for a more precise calculation from the titration data points.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a protected amino acid derivative like **Z-DL-Lys(Z)-OH**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]
- 5. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Z-DL-Lys(Z)-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554503#z-dl-lys-z-oh-physicochemical-properties\]](https://www.benchchem.com/product/b554503#z-dl-lys-z-oh-physicochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com